molecular formula C18H12BrNO5 B3164362 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 892218-43-8

6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

Cat. No. B3164362
CAS RN: 892218-43-8
M. Wt: 402.2 g/mol
InChI Key: GKCRKJWCNJLXFB-UHFFFAOYSA-N
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Description

The compound is likely a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromo group (Br), a carboxymethoxy group (CO2CH3), and a carboxylic acid group (COOH) attached to the quinoline structure .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline structure, with the bromo, carboxymethoxy, and carboxylic acid groups attached at the 6th, 2nd, and 4th positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a molecular weight of around 356.21 , and a density of 1.5±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial and Antimalarial Agents

Compounds structurally related to 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid have been synthesized and evaluated for their antimicrobial and antimalarial activities. A study reported the design and synthesis of new quinoline-based 1,2,3-triazoles that exhibited significant activity against various microorganisms and Plasmodium falciparum, the parasite responsible for malaria (Parthasaradhi et al., 2015).

Synthetic Chemistry and Material Science

Research into quinoline derivatives has led to the development of novel methodologies for constructing difficult-to-access bromo quinolines, which are crucial intermediates for further functionalization. These methods enable the synthesis of a variety of functionalized compounds with molecular diversity (Jin et al., 2019). Another study focused on the synthesis of 2-aryl-6-substituted quinolines, exploring their potential as fluorescent brightening agents, highlighting the compound's versatility in material science applications (Rangnekar & Shenoy, 1987).

Biological Activity

Some studies have focused on the biological activities of quinoline derivatives, synthesizing novel compounds and evaluating their activities against various biological targets. This includes research on fluorine-bearing quinoline-4-carboxylic acids and related compounds showing amylolytic activity against Aspergillus fungi, contributing to the development of new antifungal agents (Makki et al., 2012).

Anticancer Research

Quinoline derivatives have also been synthesized and assessed for their cytotoxic activities, apoptotic DNA fragmentation, and molecular docking studies to understand their mechanism of action against cancer cell lines. This research highlights the potential of quinoline-4-carboxylic acid derivatives as novel anticancer agents (Bhatt et al., 2015).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, similar compounds have been found to inhibit HDACs. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key function in cell replication, and the inhibition of HDACs can control the growth of cancer cells .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a HDAC inhibitor, and its possible applications in the treatment of cancer .

properties

IUPAC Name

6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO5/c19-11-3-6-15-13(7-11)14(18(23)24)8-16(20-15)10-1-4-12(5-2-10)25-9-17(21)22/h1-8H,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCRKJWCNJLXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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